BAY-678 racemate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

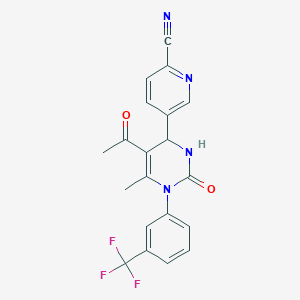

IUPAC Name |

5-[5-acetyl-4-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIVGIFOWOVINL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of BAY-678 Racemate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-678 is a potent, selective, and orally bioavailable small molecule inhibitor of human neutrophil elastase (HNE). As a key mediator in inflammatory processes, particularly in the lungs, HNE is a prime therapeutic target for a range of respiratory diseases. This technical guide provides an in-depth overview of the mechanism of action of the BAY-678 racemate, with a focus on its core inhibitory activity, selectivity, and preclinical validation. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Human neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin.[2] While essential for host defense, dysregulated HNE activity is implicated in the pathogenesis of several chronic inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and cystic fibrosis.[3][4] BAY-678 has emerged as a valuable chemical probe for studying the roles of HNE in these disease processes.[1]

Core Mechanism of Action: Inhibition of Human Neutrophil Elastase

The primary mechanism of action of BAY-678 is the direct, reversible, and competitive inhibition of human neutrophil elastase. The active enantiomer of the racemate binds to the active site of the HNE enzyme, preventing the binding and subsequent cleavage of its natural substrates.

Biochemical Potency

BAY-678 is a highly potent inhibitor of HNE, with reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values in the low nanomolar range. This high potency allows for effective inhibition of HNE at concentrations that are achievable in vivo.

Table 1: In Vitro Potency of BAY-678 against Human Neutrophil Elastase

| Parameter | Value | Reference(s) |

| IC50 | 20 nM | |

| Ki | 15 nM |

Selectivity Profile

A critical feature of a high-quality chemical probe is its selectivity for the intended target over other related proteins. BAY-678 exhibits exceptional selectivity for HNE. It has been reported to be over 2000-fold more selective for HNE than for a panel of 21 other serine proteases. While a comprehensive table of IC50 values against a full panel of proteases is not publicly available, this high degree of selectivity minimizes the potential for off-target effects, making it a reliable tool for investigating the specific functions of HNE. An inactive S-enantiomer is also available as a negative control for experiments.

Signaling Pathways Modulated by BAY-678

By inhibiting HNE, BAY-678 effectively blocks the downstream signaling cascades initiated by this protease. HNE contributes to inflammation and tissue damage through several mechanisms, all of which are attenuated by BAY-678.

-

Extracellular Matrix Degradation: HNE degrades key components of the extracellular matrix, including elastin, collagen, and proteoglycans. This leads to loss of tissue integrity and contributes to the pathology of diseases like COPD and emphysema.

-

Inflammatory Cell Recruitment: The breakdown products of extracellular matrix proteins generated by HNE can act as chemoattractants for other inflammatory cells, perpetuating the inflammatory cycle.

-

Mucus Hypersecretion: HNE is a potent secretagogue, stimulating the production and secretion of mucus in the airways, a hallmark of chronic bronchitis and cystic fibrosis.

-

Activation of Pro-inflammatory Cytokines: HNE can process and activate certain pro-inflammatory cytokines, further amplifying the inflammatory response.

Below is a diagram illustrating the central role of HNE in the inflammatory cascade and the point of intervention for BAY-678.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of BAY-678.

In Vitro Human Neutrophil Elastase Inhibition Assay

This protocol describes a typical chromogenic assay to determine the IC50 of an inhibitor against HNE.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

Chromogenic substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)

-

Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl

-

Inhibitor: BAY-678

-

Solvent: Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

-

Prepare Reagents:

-

Dissolve MeOSuc-AAPV-pNA in DMSO to create a stock solution (e.g., 10 mM).

-

Prepare a working solution of HNE in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate.

-

Prepare a serial dilution of BAY-678 in DMSO. Further dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

-

-

Assay Setup:

-

To the wells of a 96-well plate, add the assay buffer.

-

Add the diluted BAY-678 solutions or vehicle control (DMSO in assay buffer) to the appropriate wells.

-

Add the HNE working solution to all wells except for the blank controls.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Prepare a working solution of the MeOSuc-AAPV-pNA substrate by diluting the stock solution in the assay buffer.

-

Add the substrate working solution to all wells to initiate the enzymatic reaction.

-

-

Data Acquisition and Analysis:

-

Immediately begin measuring the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes in a kinetic mode.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Plot the percentage of HNE inhibition against the logarithm of the BAY-678 concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

In Vivo Lipopolysaccharide-Induced Acute Lung Injury Model

This protocol outlines a common method for inducing ALI in mice to evaluate the efficacy of inhibitors like BAY-678.

Materials:

-

C57BL/6 mice (or other suitable strain)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

BAY-678 formulation for in vivo administration

-

Anesthesia (e.g., isoflurane or ketamine/xylazine)

-

Intratracheal instillation device

Procedure:

-

Animal Acclimation and Grouping:

-

Acclimate animals to the facility for at least one week before the experiment.

-

Randomly assign animals to treatment groups (e.g., vehicle control, LPS + vehicle, LPS + BAY-678).

-

-

BAY-678 Administration:

-

Administer BAY-678 or vehicle to the animals via the appropriate route (e.g., oral gavage) at a predetermined time before LPS challenge. The exact dose and timing should be optimized based on the pharmacokinetic profile of the compound.

-

-

Induction of Acute Lung Injury:

-

Anesthetize the mice.

-

Intratracheally instill a solution of LPS in sterile saline. A typical dose might be 1-5 mg/kg. The volume should be small (e.g., 50 µL) to avoid mechanical injury.

-

-

Monitoring and Sample Collection:

-

Monitor the animals for signs of respiratory distress.

-

At a predetermined time point after LPS instillation (e.g., 24 hours), euthanize the animals.

-

-

Bronchoalveolar Lavage (BAL):

-

Expose the trachea and insert a cannula.

-

Lavage the lungs with a fixed volume of sterile saline or PBS.

-

Collect the BAL fluid.

-

-

Analysis of BAL Fluid:

-

Determine the total cell count in the BAL fluid using a hemocytometer.

-

Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number of neutrophils and other inflammatory cells.

-

Measure the total protein concentration in the BAL fluid as an indicator of alveolar-capillary barrier permeability.

-

Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid by ELISA.

-

Expected Outcome: Treatment with an effective HNE inhibitor like BAY-678 is expected to significantly reduce the influx of neutrophils into the lungs, decrease total protein concentration, and lower the levels of pro-inflammatory cytokines in the BAL fluid of LPS-challenged animals compared to the vehicle-treated group.

Conclusion

This compound is a well-characterized and highly specific inhibitor of human neutrophil elastase. Its potent in vitro activity, coupled with its demonstrated efficacy in preclinical models of inflammatory lung disease, underscores its value as a chemical probe for elucidating the role of HNE in health and disease. The detailed protocols provided in this guide offer a starting point for researchers to further investigate the therapeutic potential of HNE inhibition. While specific quantitative in vivo data and a comprehensive selectivity panel for BAY-678 are not publicly available, the existing information strongly supports its use as a selective tool for HNE-related research.

References

BAY-678 Racemate: A Technical Guide to Synthesis, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, chemical properties, and mechanism of action of BAY-678 racemate, a potent and selective inhibitor of human neutrophil elastase (HNE). The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

BAY-678 is a small molecule inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory diseases, including acute lung injury (ALI), chronic obstructive pulmonary disease (COPD), and pulmonary hypertension.[1] The racemic form of BAY-678 serves as a valuable tool for preclinical research and drug development. This document outlines a plausible synthetic approach, summarizes key chemical properties, and details its biological activity and relevant experimental workflows.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, its dihydropyrimidinone (DHPM) core structure strongly suggests a synthetic route based on the well-established Biginelli reaction.[1][2][3][4] This one-pot, three-component condensation reaction offers an efficient method for the synthesis of DHPMs.

Proposed Retrosynthesis and Key Precursors

The synthesis of the this compound would likely involve the acid-catalyzed condensation of three key components:

-

An aromatic aldehyde: 3-(Trifluoromethyl)benzaldehyde

-

A β-ketoester: An appropriately substituted N-acetyl-β-ketoester containing the 2-cyanopyridine moiety.

-

Urea: As the source of the pyrimidinone ring nitrogen atoms.

General Experimental Protocol for Biginelli Reaction

The following is a generalized protocol for the Biginelli reaction, which can be adapted for the synthesis of this compound. Optimization of catalysts, solvents, and reaction conditions would be necessary to achieve high yields.

-

Reaction Setup: To a round-bottom flask, add equimolar amounts of 3-(trifluoromethyl)benzaldehyde, the N-acetyl-β-ketoester, and a slight excess of urea.

-

Solvent and Catalyst: Add a suitable solvent, such as ethanol or acetic acid, and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, H₂SO₄, or Yb(OTf)₃).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The crude product can be collected by filtration and purified by recrystallization or column chromatography.

Logical Workflow for Proposed Synthesis

Caption: Proposed Biginelli reaction workflow for this compound synthesis.

Chemical Properties

The following table summarizes the known chemical properties of BAY-678. The properties of the racemate are expected to be very similar.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₅F₃N₄O₂ | |

| Molecular Weight | 400.35 g/mol | |

| CAS Number | 675103-36-3 ((R)-enantiomer) | |

| Appearance | Crystalline solid | |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage Conditions | Store at -20°C |

Mechanism of Action and Signaling Pathway

BAY-678 is a potent, selective, and cell-permeable inhibitor of human neutrophil elastase (HNE). HNE is a serine protease released by neutrophils at sites of inflammation. It plays a role in the degradation of extracellular matrix proteins and the potentiation of inflammatory responses.

Inhibition of Human Neutrophil Elastase

BAY-678 exhibits a high degree of selectivity for HNE, with an IC₅₀ value of 20 nM. It shows over 2000-fold selectivity against a panel of 21 other serine proteases. By inhibiting HNE, BAY-678 can mitigate the downstream pathological effects of excessive elastase activity.

Signaling Pathway of Human Neutrophil Elastase

HNE can trigger various cellular signaling cascades that contribute to inflammation and tissue damage. One such pathway involves the activation of the extracellular signal-regulated kinase (ERK), which can lead to cellular proliferation. BAY-678, by inhibiting HNE, would block the initiation of these downstream signals.

Caption: BAY-678 inhibits HNE, preventing downstream signaling.

Experimental Protocols: In Vivo Model of Acute Lung Injury

While specific in vivo protocols for BAY-678 are proprietary, a general experimental workflow for evaluating a therapeutic agent in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model is presented below. This model is relevant as BAY-678 has shown efficacy in preclinical models of ALI.

Experimental Workflow

Caption: A typical workflow for evaluating BAY-678 in an ALI mouse model.

Key Methodologies

-

ALI Induction: Mice are anesthetized, and a solution of lipopolysaccharide (LPS) is instilled directly into the trachea to induce a robust inflammatory response in the lungs.

-

Treatment Administration: this compound, formulated in a suitable vehicle, is administered to the animals (e.g., via oral gavage or intraperitoneal injection) at a predetermined time point relative to LPS administration. A control group receives the vehicle alone.

-

Bronchoalveolar Lavage (BAL): At the end of the experiment, the lungs are lavaged with sterile saline. The collected BAL fluid is analyzed for total and differential cell counts (especially neutrophils) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

Lung Histopathology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess the degree of lung injury, including inflammatory cell infiltration and alveolar damage.

-

Lung Wet/Dry Ratio: To quantify pulmonary edema, lungs are excised, weighed (wet weight), dried in an oven, and weighed again (dry weight). An increased wet/dry ratio is indicative of fluid accumulation in the lungs.

Conclusion

This compound is a valuable research tool for investigating the role of human neutrophil elastase in various inflammatory diseases. While a specific synthesis protocol is not publicly available, the Biginelli reaction provides a plausible and efficient route to its synthesis. Its well-defined chemical properties and potent, selective inhibitory activity against HNE make it a suitable candidate for further preclinical development. The experimental workflows outlined in this guide provide a framework for its evaluation in relevant in vivo models.

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. Biginelli Reaction [organic-chemistry.org]

- 3. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity [jmchemsci.com]

- 4. Biginelli reaction: Significance and symbolism [wisdomlib.org]

The Biological Activity of BAY-678 Racemate on Human Neutrophil Elastase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of BAY-678 racemate, a potent and selective inhibitor of human neutrophil elastase (HNE). The information presented herein is intended to support research and development efforts targeting HNE for various inflammatory and pulmonary diseases.

Introduction: Human Neutrophil Elastase (HNE)

Human neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space. While it plays a crucial role in host defense by degrading proteins of engulfed pathogens, its excessive and unregulated activity can lead to the degradation of host extracellular matrix proteins, including elastin. This pathological activity implicates HNE in the progression of several inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute lung injury, and pulmonary hypertension.[2][3] The catalytic activity of HNE is mediated by a classic catalytic triad of histidine, aspartate, and serine residues within its active site.

BAY-678: A Potent and Selective HNE Inhibitor

BAY-678 is a cell-permeable and orally bioavailable inhibitor of human neutrophil elastase.[4] It is a potent and highly selective inhibitor, demonstrating a significant therapeutic potential for HNE-driven pathologies. The racemate of BAY-678 contains both the active inhibitor and its inactive S-enantiomer.

Quantitative Biological Activity

The inhibitory potency of BAY-678 against human neutrophil elastase has been determined through in vitro enzymatic assays. The key quantitative data are summarized in the table below.

| Compound | Parameter | Value (nM) | Target |

| BAY-678 | IC50 | 20 | Human Neutrophil Elastase |

| BAY-678 | Ki | 9.4 | Human Neutrophil Elastase |

Table 1: In vitro inhibitory activity of BAY-678 on Human Neutrophil Elastase.

Mechanism of Action

BAY-678 functions as a reversible, competitive inhibitor of HNE. It interacts with the active site of the enzyme, preventing the binding and subsequent cleavage of its natural substrates. This inhibition helps to restore the protease-antiprotease balance that is often disrupted in inflammatory conditions.

Experimental Protocols

While the specific, detailed experimental protocol for the determination of the IC50 of BAY-678 from the primary literature is not publicly available, a representative protocol for a standard in vitro human neutrophil elastase inhibition assay is provided below. This protocol is based on commonly used methodologies for assessing HNE activity.

In Vitro HNE Inhibition Assay (Spectrophotometric)

This assay measures the ability of a test compound to inhibit the cleavage of a chromogenic substrate by HNE.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

Chromogenic substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)

-

Assay Buffer: 0.1 M Tris-HCl, 0.5 M NaCl, pH 7.5-8.0

-

Inhibitor Stock Solution: this compound dissolved in Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405-410 nm

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of HNE in the assay buffer. The final concentration should be optimized for the assay conditions.

-

Prepare a stock solution of MeOSuc-AAPV-pNA in DMSO.

-

Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired final concentrations.

-

-

Assay Setup:

-

To the wells of a 96-well microplate, add the assay buffer.

-

Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known HNE inhibitor).

-

Add the HNE working solution to all wells except for the substrate blank.

-

Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the reaction by adding the MeOSuc-AAPV-pNA substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 15-30 minutes, taking readings every minute.

-

-

Data Analysis:

-

Determine the rate of reaction (V) from the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams were created using the Graphviz DOT language to illustrate key concepts related to the biological activity of this compound on HNE.

References

BAY-678 Racemate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of BAY-678 racemate, a potent inhibitor of human neutrophil elastase (HNE).

This guide details the compound's chemical properties, mechanism of action, and relevant experimental protocols, presenting quantitative data in a clear, tabular format and illustrating key biological pathways and workflows with diagrams.

Core Compound Data

BAY-678 is a potent, selective, and cell-permeable inhibitor of human neutrophil elastase (HNE).[1][2][3][4] The racemate consists of a mixture of its stereoisomers. Key quantitative data for this compound and its active S-enantiomer (BAY-678) are summarized below.

| Property | Value | Reference |

| Compound | This compound | |

| CAS Number | 675103-35-2 | |

| Molecular Weight | 400.35 g/mol | |

| Molecular Formula | C₂₀H₁₅F₃N₄O₂ | |

| Compound | BAY-678 (S-enantiomer) | |

| CAS Number | 675103-36-3 | |

| Molecular Weight | 400.35 g/mol | |

| Molecular Formula | C₂₀H₁₅F₃N₄O₂ | |

| Biological Activity | ||

| IC₅₀ (HNE) | 20 nM | |

| Kᵢ (HNE) | 15 nM | |

| Selectivity | >2000-fold over 21 other serine proteases |

Mechanism of Action and Signaling Pathway

BAY-678 acts as a reversible inhibitor of human neutrophil elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils. HNE plays a critical role in the inflammatory response and host defense by degrading a variety of extracellular matrix proteins and other macromolecules. However, excessive HNE activity is implicated in the pathogenesis of various inflammatory diseases, including acute lung injury (ALI) and chronic obstructive pulmonary disease (COPD).

HNE can trigger intracellular signaling cascades that promote inflammation and tissue damage. For instance, HNE has been shown to be mitogenic for airway smooth muscle cells by activating the extracellular signal-regulated kinase (ERK) signaling pathway, leading to increased cyclin D1 expression and cell proliferation. Furthermore, in lung epithelial cells, HNE can stimulate the transcription of MUC1, a transmembrane mucin, through a complex pathway involving protein kinase Cδ (PKCδ), reactive oxygen species (ROS), TNF-α converting enzyme (TACE), TNF-α, TNF receptor 1 (TNFR1), and the ERK1/2 pathway, ultimately leading to the activation of the transcription factor Sp1.

The following diagram illustrates the signaling pathway initiated by HNE that leads to cellular proliferation.

Caption: HNE-induced cell proliferation signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay

This assay determines the in vitro potency of an inhibitor against purified HNE.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

-

Test inhibitor (this compound) and a reference inhibitor

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission ~380/500 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of HNE in assay buffer.

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare serial dilutions of the test and reference inhibitors in assay buffer.

-

-

Assay Protocol:

-

Add 20 µL of the inhibitor dilutions to the wells of the 96-well plate.

-

Add 160 µL of HNE solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the substrate solution to each well.

-

Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the kinetic curve).

-

Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration.

-

In Vivo Acute Lung Injury (ALI) Model

This protocol describes a common method for inducing acute lung injury in mice to evaluate the efficacy of therapeutic agents like BAY-678.

Materials:

-

Mice (e.g., C57BL/6)

-

Lipopolysaccharide (LPS)

-

N-Formylmethionyl-leucyl-phenylalanine (fMLP) or other appropriate inflammatory stimulus

-

This compound formulated for in vivo administration

-

Phosphate-buffered saline (PBS)

-

Equipment for intranasal or intratracheal administration

-

Materials for bronchoalveolar lavage (BAL) and tissue collection

Procedure:

-

Induction of ALI:

-

Anesthetize mice.

-

Induce lung injury by intranasal or intratracheal instillation of an inflammatory agent such as LPS. Some models may use a two-hit approach, such as LPS followed by fMLP, to enhance the inflammatory response.

-

-

Treatment:

-

Administer this compound or vehicle control at a predetermined time point before or after the induction of ALI. Administration can be oral or via another appropriate route.

-

-

Assessment of Lung Injury (e.g., 24-48 hours post-injury):

-

Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting (total and differential) and measurement of protein concentration (as an indicator of alveolar-capillary barrier permeability).

-

Collect lung tissue for histological analysis to assess inflammation, edema, and structural damage.

-

Measure HNE activity in BAL fluid or lung homogenates.

-

The following diagram illustrates a typical experimental workflow for evaluating an HNE inhibitor in an in vivo model of ALI.

Caption: In vivo evaluation workflow for an HNE inhibitor.

References

BAY-678 Racemate: A Technical Guide to a Potent and Selective Chemical Probe for Human Neutrophil Elastase (HNE)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BAY-678 racemate, a potent and selective chemical probe for Human Neutrophil Elastase (HNE). Human Neutrophil Elastase is a serine protease implicated in a variety of inflammatory diseases, making it a significant target for therapeutic intervention[1][2]. High HNE activity is observed in pulmonary conditions such as chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and cystic fibrosis[1][3]. BAY-678 is an orally bioavailable, cell-permeable inhibitor of HNE, and has been nominated as a chemical probe by the Structural Genomics Consortium (SGC)[4]. This guide will detail its chemical properties, pharmacological data, mechanism of action, and provide key experimental protocols for its use in research.

Chemical and Pharmacological Properties

BAY-678 is a potent and selective, reversible inhibitor of human neutrophil elastase. Its chemical and pharmacological properties are summarized in the tables below.

Table 1: Chemical Properties of BAY-678

| Property | Value | Reference |

| Chemical Name | 5-[(4R)-5-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile | |

| Molecular Formula | C₂₀H₁₅F₃N₄O₂ | |

| Molecular Weight | 400.35 g/mol | |

| CAS Number | 675103-36-3 | |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO |

Table 2: Pharmacological Profile of BAY-678

| Parameter | Value | Target | Assay Type | Reference |

| IC₅₀ | 20 nM | Human Neutrophil Elastase (HNE) | Biochemical Assay | |

| Kᵢ | 15 nM | Human Neutrophil Elastase (HNE) | Biochemical Assay | |

| Kᵢ (MNE) | 700 nM | Mouse Neutrophil Elastase (MNE) | Biochemical Assay | |

| Selectivity | >2,000-fold | Panel of 21 other serine proteases | Biochemical Assays |

An important tool for robust experimental design is the availability of an inactive control. BAY-677, the S-enantiomer of BAY-678, is inactive against HNE and serves as an ideal negative control for in vitro and in vivo experiments.

Mechanism of Action and Signaling Pathways

Human neutrophil elastase is a key mediator of inflammation and tissue destruction. When released by neutrophils at sites of inflammation, HNE degrades components of the extracellular matrix, such as elastin. This activity contributes to the pathology of various inflammatory diseases. BAY-678 acts as a reversible inhibitor of HNE, thereby preventing this degradation and mitigating the inflammatory response.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of BAY-678 as a chemical probe.

In Vitro HNE Inhibition Assay (Biochemical)

This protocol outlines a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of BAY-678 against purified HNE.

Materials:

-

Purified Human Neutrophil Elastase

-

Fluorogenic HNE substrate (e.g., MeOSuc-AAPV-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-

BAY-678 stock solution (e.g., 10 mM in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of BAY-678 in assay buffer. The final concentration should typically range from 1 nM to 10 µM.

-

In a 96-well plate, add 5 µL of the diluted BAY-678 or DMSO (vehicle control) to each well.

-

Add 85 µL of HNE solution (final concentration ~5 nM) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate (final concentration ~100 µM).

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) every minute for 30 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Plot the percentage of HNE inhibition against the logarithm of the BAY-678 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Efficacy in an Acute Lung Injury (ALI) Model

BAY-678 has demonstrated efficacy in rodent models of ALI. The following is a generalized protocol based on such studies.

Animal Model:

-

Male Wistar rats or C57BL/6 mice.

Procedure:

-

Induction of ALI: Administer lipopolysaccharide (LPS) via intratracheal instillation to induce lung inflammation.

-

Treatment: Administer BAY-678 orally at a specified dose (e.g., 1-10 mg/kg) at a set time point, for instance, 1 hour before and 6 hours after LPS challenge. A vehicle control group and a group treated with the inactive enantiomer should be included.

-

Sample Collection: At 24 hours post-LPS administration, euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

-

Analysis:

-

Measure total and differential cell counts (especially neutrophils) in the BALF.

-

Quantify total protein concentration in the BALF as a marker of vascular permeability.

-

Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF using ELISA.

-

Perform histological analysis of lung tissue sections to assess inflammation and tissue damage.

-

-

Data Interpretation: Compare the readouts from the BAY-678 treated group with the vehicle and inactive control groups to assess the in vivo efficacy of HNE inhibition.

The Role of a Chemical Probe

A chemical probe is a small molecule used to study the function of a specific protein in cells and organisms. To be considered a high-quality probe, a compound must be potent, selective, and have a well-characterized mechanism of action. The availability of an inactive enantiomer, like BAY-677 for BAY-678, is critical for validating that the observed biological effects are due to the inhibition of the intended target (on-target) and not some other unforeseen interaction (off-target).

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for human neutrophil elastase. Its oral bioavailability and demonstrated in vivo efficacy make it a valuable tool for researchers investigating the role of HNE in health and disease. The commercial availability of its inactive enantiomer further enhances its utility, allowing for rigorously controlled experiments to dissect the specific contributions of HNE in complex biological systems. This guide provides the foundational knowledge and protocols to effectively utilize BAY-678 in preclinical research and drug discovery efforts targeting HNE-mediated pathologies.

References

- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Synthesis, biological evaluation, and molecular modelling studies of potent human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Double-Edged Sword: A Technical Guide to Human Neutrophil Elastase in Lung Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human neutrophil elastase (HNE), a potent serine protease stored in the azurophilic granules of neutrophils, is a critical component of the innate immune system. Its primary physiological role is in host defense, where it contributes to the degradation of phagocytosed pathogens. However, in the context of chronic inflammation, a hallmark of many lung diseases, the excessive and unregulated activity of HNE becomes a significant driver of pathology. This guide provides an in-depth technical overview of the multifaceted role of HNE in the pathogenesis of lung diseases, including Chronic Obstructive Pulmonary Disease (COPD), Cystic Fibrosis (CF), and Acute Respiratory Distress Syndrome (ARDS). We will delve into its biochemical properties, its impact on cellular signaling, and the experimental methodologies used to study its activity, providing a comprehensive resource for researchers and drug development professionals in the respiratory field.

The Protease/Anti-Protease Imbalance Theory

The prevailing paradigm for the destructive role of HNE in lung diseases is the protease/anti-protease imbalance theory.[1] In a healthy lung, the potent proteolytic activity of HNE is tightly regulated by endogenous inhibitors, primarily alpha-1 antitrypsin (AAT).[2] However, in chronic inflammatory states, a massive influx of neutrophils into the airways leads to an overwhelming release of HNE. This excess protease activity can overwhelm the local anti-protease screen, leading to a state of imbalance and subsequent degradation of the lung's extracellular matrix (ECM).[1] This imbalance can be exacerbated by genetic factors, such as in alpha-1 antitrypsin deficiency, or by environmental insults like cigarette smoke, which can both increase neutrophil recruitment and inactivate AAT through oxidation.

Biochemical Properties and Substrates of Human Neutrophil Elastase

HNE is a 29.5 kDa glycoprotein with a catalytic triad (His-57, Asp-102, Ser-195) characteristic of serine proteases. It exhibits a broad substrate specificity, with a preference for cleaving peptide bonds C-terminal to small, aliphatic amino acids, particularly valine and alanine. Its primary physiological substrate in the lung is elastin, a key component of the ECM responsible for the elastic recoil of lung tissue. Degradation of elastin by HNE leads to the loss of lung elasticity, a hallmark of emphysema.

Beyond elastin, HNE can degrade a wide array of other ECM components, including collagens, fibronectin, and proteoglycans. It can also cleave a variety of other proteins, including cytokines, chemokines, and cell surface receptors, thereby modulating inflammatory and signaling pathways.

Quantitative Data: HNE Levels in Lung Diseases

The concentration and activity of HNE are significantly elevated in the airways and circulation of patients with various lung diseases. The following tables summarize representative quantitative data from the literature.

Table 1: Human Neutrophil Elastase Concentration in Biological Fluids

| Disease State | Sample Type | HNE Concentration (ng/mL) | Reference |

| Healthy Controls | Plasma | 43.7 ± 5.4 | |

| BALF (Non-smokers) | Undetectable to low levels | ||

| Sputum | Low to undetectable | ||

| COPD | Sputum (Stable) | Geometric Mean: 2454 (95% CI: 1460-4125) | |

| Sputum (Exacerbation) | Geometric Mean: 6400 (95% CI: 3664-11180) | ||

| BALF (Smokers) | Elevated compared to non-smokers | ||

| Cystic Fibrosis | Sputum | Median: 3780 (Range: 390-32440) | |

| Plasma | Median: 17.67 (Range: 0.79-340.22) | ||

| ARDS | Plasma (at diagnosis) | Median: 217 (Range: 127-480) | |

| BALF | Strikingly greater than healthy controls | ||

| Bronchiectasis | Sputum | Significantly elevated | |

| BALF (Abnormal Lobe) | Significantly elevated |

Table 2: Kinetic Parameters of Human Neutrophil Elastase

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| MeOSuc-AAPV-AMC | 362 | - | - | |

| MeO-Suc-(Ala)₂-Pro-Val-nitroxide (R isomer) | 15 ± 2.9 | - | 930,000 | |

| MeO-Suc-(Ala)₂-Pro-Val-nitroxide (S isomer) | 25 ± 5.4 | - | 640,000 | |

| Heparin-Antithrombin Complex | ~1 | ~3.33 | - | |

| FRET-peptide substrate | 1.6 ± 0.01 | 0.57 ± 0.05 | - |

Signaling Pathways Modulated by Human Neutrophil Elastase

HNE's pathogenic role extends beyond simple ECM degradation. It is a potent signaling molecule that can activate and modulate a variety of intracellular pathways, contributing to inflammation, apoptosis, and tissue remodeling.

Induction of Pro-inflammatory Cytokines

HNE is a powerful inducer of pro-inflammatory cytokine and chemokine production in airway epithelial cells and macrophages. A key mechanism involves the activation of Proteinase-Activated Receptors (PARs) , particularly PAR-1 and PAR-2. HNE can cleave the extracellular domain of these G protein-coupled receptors, exposing a tethered ligand that initiates intracellular signaling. This often leads to the activation of transcription factors such as NF-κB , a central regulator of inflammation, and subsequent upregulation of genes encoding cytokines like Interleukin-8 (IL-8) , a potent neutrophil chemoattractant. This creates a vicious cycle of neutrophil recruitment and further HNE release.

Mucin Hypersecretion

A hallmark of chronic bronchitis and cystic fibrosis is mucus hypersecretion, which contributes to airway obstruction. HNE is a potent secretagogue and also stimulates the expression of mucin genes, primarily MUC5AC and MUC1 . One well-characterized pathway involves the activation of the Epidermal Growth Factor Receptor (EGFR) . HNE can cleave and release membrane-bound EGFR ligands, such as Transforming Growth Factor-alpha (TGF-α), leading to EGFR autophosphorylation and activation of downstream signaling cascades, including the ERK and NF-κB pathways, which ultimately drive mucin gene transcription.

Apoptosis of Lung Epithelial Cells

HNE can induce apoptosis in lung epithelial cells, contributing to the breakdown of the alveolar-capillary barrier in ARDS and the parenchymal destruction in emphysema. This process can be initiated through the activation of PAR-1 . Downstream of PAR-1, HNE triggers a signaling cascade involving the activation of NF-κB and the tumor suppressor protein p53 . This leads to the upregulation of the pro-apoptotic protein PUMA and the mitochondrial translocation of Bax , ultimately resulting in the activation of the intrinsic apoptotic pathway through caspase activation.

Activation of Matrix Metalloproteinases (MMPs)

HNE can amplify ECM degradation by activating pro-MMPs, particularly the gelatinases MMP-2 and MMP-9. HNE cleaves the inhibitory pro-domain of these zymogens, converting them into their active forms. This creates a proteolytic cascade that further accelerates the breakdown of the lung's structural components.

Modulation of Macrophage Function

Alveolar macrophages play a crucial role in lung homeostasis and inflammation. HNE can significantly alter macrophage function. It has been shown to impair the phagocytic capacity of macrophages, potentially by cleaving opsonins and phagocytic receptors. Furthermore, HNE can stimulate macrophages to release their own pro-inflammatory mediators, contributing to the inflammatory milieu in the lung.

Experimental Protocols

A variety of in vitro and in vivo methods are employed to investigate the role of HNE in lung diseases.

HNE Activity Assay using a Chromogenic Substrate

This assay measures the enzymatic activity of HNE by monitoring the cleavage of a synthetic chromogenic substrate.

Materials:

-

Human Neutrophil Elastase (purified)

-

Chromogenic substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)

-

Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Protocol:

-

Prepare a stock solution of MeOSuc-AAPV-pNA in DMSO (e.g., 20 mM).

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).

-

Prepare serial dilutions of purified HNE or the biological sample (e.g., sputum supernatant, BALF) in Assay Buffer.

-

Add 50 µL of the HNE/sample dilutions to the wells of the microplate.

-

Initiate the reaction by adding 50 µL of the substrate working solution to each well.

-

Immediately place the plate in the microplate reader, pre-warmed to 37°C.

-

Measure the absorbance at 405 nm every minute for 30 minutes.

-

Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the kinetic curve. The activity can be quantified using a standard curve generated with known concentrations of p-nitroaniline.

Enzyme-Linked Immunosorbent Assay (ELISA) for HNE

This immunoassay quantifies the concentration of HNE protein in biological samples.

Materials:

-

Human Neutrophil Elastase ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Stop Solution (e.g., 2 N H₂SO₄)

-

96-well microplate pre-coated with capture antibody

-

Microplate reader capable of measuring absorbance at 450 nm

Protocol:

-

Prepare serial dilutions of the HNE standard and the biological samples in the provided diluent.

-

Add 100 µL of the standards and samples to the appropriate wells of the pre-coated microplate.

-

Incubate for 2 hours at room temperature.

-

Aspirate the contents of the wells and wash the plate three times with Wash Buffer.

-

Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate as in step 4.

-

Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate as in step 4.

-

Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark.

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Measure the absorbance at 450 nm.

-

Generate a standard curve by plotting the absorbance versus the concentration of the HNE standards and use it to determine the concentration of HNE in the samples.

Immunohistochemistry (IHC) for HNE in Lung Tissue

This technique allows for the visualization of HNE protein within the context of lung tissue architecture.

Materials:

-

Paraffin-embedded lung tissue sections

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-human neutrophil elastase antibody

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin for counterstaining

-

Microscope

Protocol:

-

Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.

-

Antigen Retrieval: Heat the slides in antigen retrieval solution (e.g., in a microwave or water bath) to unmask the antigenic sites.

-

Blocking: Incubate the sections with blocking solution to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-HNE antibody overnight at 4°C.

-

Secondary Antibody Incubation: After washing, incubate the sections with the biotinylated secondary antibody.

-

Signal Amplification: Incubate with streptavidin-HRP conjugate.

-

Detection: Apply DAB substrate, which will produce a brown precipitate at the site of HNE localization.

-

Counterstaining: Stain the nuclei with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.

-

Visualization: Examine the slides under a microscope.

Murine Model of Elastase-Induced Emphysema

This in vivo model is widely used to study the pathogenesis of emphysema and to test potential therapeutic interventions.

Materials:

-

C57BL/6 mice

-

Porcine pancreatic elastase (PPE)

-

Saline

-

Anesthesia (e.g., isoflurane)

Protocol:

-

Anesthetize the mice.

-

Intratracheally or intranasally instill a single dose of PPE (e.g., 0.5-4 units in 50 µL of saline) into the lungs of the mice. Control mice receive saline only.

-

Allow the mice to recover.

-

At a specified time point (e.g., 21 days) after instillation, euthanize the mice and harvest the lungs.

-

Assess the development of emphysema by measuring the mean linear intercept (a measure of airspace enlargement) on histological sections of the lungs. Other endpoints can include measurements of lung function and inflammation (e.g., by analyzing bronchoalveolar lavage fluid).

Conclusion and Future Directions

Human neutrophil elastase is a key player in the destructive inflammatory processes that characterize many chronic lung diseases. Its multifaceted roles, from direct degradation of the lung's structural components to the intricate modulation of cellular signaling pathways, make it a compelling target for therapeutic intervention. The development of specific and potent HNE inhibitors has been a long-standing goal in respiratory medicine. A deeper understanding of the complex biology of HNE, aided by the experimental approaches outlined in this guide, will be crucial for the successful development of novel therapies aimed at restoring the protease/anti-protease balance and mitigating the devastating consequences of HNE-mediated lung damage. Future research should continue to explore the intricate signaling networks regulated by HNE and focus on the development of targeted therapies that can selectively inhibit its pathogenic activities while preserving its essential roles in host defense.

References

A Technical Guide to Utilizing BAY-678 Racemate for the Interrogation of Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of BAY-678 racemate, a potent and selective inhibitor of human neutrophil elastase (HNE). It details the established role of HNE in activating key inflammatory signaling cascades and outlines how BAY-678 can be employed as a crucial research tool to dissect these pathways. This document is intended for professionals in the fields of immunology, cell biology, and drug discovery who are investigating the roles of proteases in inflammation.

Introduction to this compound

BAY-678 is an orally bioavailable and cell-permeable small molecule that potently and selectively inhibits human neutrophil elastase (HNE)[1][2]. As a member of the chymotrypsin-like family of serine proteases, HNE is a key mediator of inflammation, stored in the azurophilic granules of neutrophils[3]. Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it can degrade components of the extracellular matrix and modulate the activity of various cell surface receptors and cytokines, thereby amplifying the inflammatory response. The dysregulation of HNE activity is implicated in the pathogenesis of numerous inflammatory diseases, including acute lung injury (ALI), chronic obstructive pulmonary disease (COPD), and pulmonary hypertension[3].

BAY-678's high potency and selectivity for HNE make it a valuable chemical probe for elucidating the specific contributions of this protease to inflammatory processes. This guide will focus on the role of HNE in activating the NF-κB and MAPK signaling pathways and how BAY-678 can be utilized to study these mechanisms.

Biochemical and Pharmacokinetic Properties of BAY-678

A comprehensive understanding of the biochemical and pharmacokinetic parameters of BAY-678 is essential for its effective use in experimental settings. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Reference |

| Target | Human Neutrophil Elastase (HNE) | [1] |

| IC50 | 20 nM | |

| Ki | 15 nM | |

| Selectivity | >2,000-fold selective over a panel of 21 other serine proteases | |

| Potency against Murine NE (Ki) | 700 nM | |

| Bioavailability | Orally bioavailable | |

| Cell Permeability | Cell-permeable |

| In Vivo Data (Rat) | Value | Reference |

| Half-life (t1/2) | 1.3 hours | |

| Clearance | Medium |

HNE-Mediated Inflammatory Signaling Pathways

Human neutrophil elastase is a significant upstream activator of intracellular signaling cascades that orchestrate the inflammatory response. The primary pathways influenced by HNE are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inhibition of HNE by BAY-678 provides a method to investigate the role of HNE in these critical signaling networks.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. HNE has been shown to activate this pathway, leading to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. One proposed mechanism for HNE-mediated NF-κB activation involves the activation of Toll-like Receptor 4 (TLR4).

The MAPK Signaling Pathway

The MAPK pathway is another critical signaling route activated by HNE, leading to cellular responses such as proliferation, differentiation, and inflammation. HNE has been shown to activate the p38 MAPK and ERK1/2 subfamilies, which in turn can activate transcription factors like AP-1, leading to the expression of inflammatory genes.

Experimental Protocols for Studying Inflammatory Pathways with BAY-678

While specific, detailed experimental protocols for BAY-678's effects on intracellular signaling are not extensively published, the following section provides generalized workflows that can be adapted to investigate the role of HNE in inflammatory pathways using BAY-678 as a selective inhibitor.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the impact of BAY-678 on HNE-induced inflammatory responses in a cellular model.

Methodologies for Key Experiments

4.2.1. Cell Culture and Treatment:

-

Cell Lines: A549 (human lung adenocarcinoma), THP-1 (human monocytic cell line, differentiated into macrophages), or primary human bronchial epithelial cells are suitable models.

-

Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

BAY-678 Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. A dose-response study (e.g., 10 nM to 10 µM) is recommended to determine the optimal inhibitory concentration.

-

HNE Stimulation: Use purified human neutrophil elastase at a concentration known to elicit an inflammatory response in the chosen cell type (e.g., 50-200 nM).

4.2.2. Western Blotting for Signaling Protein Phosphorylation:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve cells for 12-24 hours prior to the experiment.

-

Pre-incubate cells with various concentrations of BAY-678 for 1-2 hours.

-

Stimulate cells with HNE for a short duration (e.g., 15-60 minutes) to observe peak phosphorylation of signaling proteins.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated and total p65 NF-κB, p38 MAPK, and ERK1/2.

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

4.2.3. ELISA for Cytokine Production:

-

Seed cells in 24-well plates.

-

Pre-treat with BAY-678 for 1-2 hours.

-

Stimulate with HNE for a longer duration (e.g., 6-24 hours) to allow for cytokine synthesis and secretion.

-

Collect the cell culture supernatant.

-

Quantify the concentration of pro-inflammatory cytokines such as IL-8 and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.

4.2.4. RT-qPCR for Gene Expression Analysis:

-

Following HNE stimulation in the presence or absence of BAY-678, lyse the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the RNA templates.

-

Perform quantitative real-time PCR using primers specific for target genes (e.g., IL8, TNF) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

Conclusion

This compound is a potent and selective inhibitor of human neutrophil elastase, making it an invaluable tool for researchers investigating the role of this protease in inflammatory diseases. By inhibiting HNE, BAY-678 allows for the detailed study of its downstream effects on critical inflammatory signaling pathways, including NF-κB and MAPK. While extensive published data specifically detailing the effects of BAY-678 on these signaling cascades is limited, the well-established role of HNE provides a strong rationale for its use in such studies. The experimental approaches outlined in this guide offer a framework for utilizing BAY-678 to further elucidate the complex mechanisms of HNE-driven inflammation, which may ultimately contribute to the development of novel anti-inflammatory therapeutics.

References

The Discovery and Development of BAY-678: A Potent and Selective Human Neutrophil Elastase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Human Neutrophil Elastase (HNE) is a serine protease implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and acute lung injury (ALI). Its role in tissue degradation and inflammation has made it a key target for therapeutic intervention. This technical guide details the discovery and development of BAY-678, a potent, selective, and orally bioavailable inhibitor of HNE. Developed by Bayer HealthCare, BAY-678 emerged from a focused lead optimization program centered on a dihydropyrimidinone scaffold. This document provides a comprehensive overview of its pharmacological properties, the experimental methodologies used for its characterization, and the broader context of its development, offering valuable insights for researchers in the field of protease inhibitors and drug discovery.

Introduction: The Role of Human Neutrophil Elastase in Disease

Human Neutrophil Elastase (HNE), a 29 kDa glycoprotein, is a key effector of the innate immune system, stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it degrades a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin.[2] While essential for defense against pathogens and tissue remodeling, excessive or unregulated HNE activity can lead to significant tissue damage and perpetuate inflammatory responses.[2][3] This imbalance is a critical factor in the progression of several chronic inflammatory diseases, particularly those affecting the lungs.[3] In conditions like COPD, HNE-mediated destruction of elastin in the lung parenchyma contributes to emphysema, while in ALI, its activity exacerbates lung tissue damage and inflammation. Consequently, the inhibition of HNE has been a long-standing goal in the development of new anti-inflammatory therapies.

The Discovery of BAY-678: A Dihydropyrimidinone-Based Inhibitor

The development of BAY-678 originated from a medicinal chemistry program at Bayer focused on the identification of novel, non-covalent, and selective HNE inhibitors. The program identified a promising dihydropyrimidinone lead structure. Through a systematic lead optimization process, chemists at Bayer explored the structure-activity relationships (SAR) of this scaffold to enhance potency, selectivity, and pharmacokinetic properties. This effort culminated in the identification of BAY-678, a fourth-generation HNE inhibitor characterized by its high potency and excellent selectivity.

In Vitro Pharmacological Profile of BAY-678

The pharmacological properties of BAY-678 have been extensively characterized through a series of in vitro assays. These studies have demonstrated its high affinity for HNE and its remarkable selectivity over other related proteases.

Potency against Human Neutrophil Elastase

BAY-678 is a highly potent inhibitor of HNE, exhibiting inhibitory activity in the nanomolar range. This high potency is a key attribute for a successful therapeutic agent, as it allows for effective target engagement at lower, and potentially safer, concentrations.

| Parameter | Value | Reference |

| IC50 | 20 nM | |

| Ki | 15 nM |

Table 1: In Vitro Potency of BAY-678 against Human Neutrophil Elastase

Selectivity Profile

A critical aspect of a successful drug candidate is its selectivity for the intended target over other related proteins, which helps to minimize off-target effects and potential toxicity. BAY-678 has demonstrated exceptional selectivity, showing over 2,000-fold greater potency for HNE compared to a panel of 21 other serine proteases. While specific Ki or IC50 values against a full panel are not publicly available, the high degree of selectivity is a hallmark of this compound. It also displays a significantly lower affinity for murine neutrophil elastase (MNE).

| Protease | Inhibition Data | Reference |

| Human Neutrophil Elastase (HNE) | IC50 = 20 nM | |

| Murine Neutrophil Elastase (MNE) | Ki = 700 nM | |

| Panel of 21 other serine proteases | >2,000-fold selectivity |

Table 2: Selectivity Profile of BAY-678

Preclinical Pharmacokinetics

The pharmacokinetic properties of BAY-678 have been evaluated in preclinical species to assess its potential for oral administration and to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies have shown that BAY-678 is orally bioavailable.

| Species | Parameter | Value | Reference |

| Rat | Half-life (t1/2) | 1.3 h | |

| Rat | Clearance | Medium |

Table 3: Pharmacokinetic Parameters of BAY-678 in Rats

In Vivo Efficacy in Preclinical Models

The therapeutic potential of BAY-678 has been demonstrated in preclinical models of lung disease, where it has shown significant efficacy in reducing inflammation and tissue damage.

Acute Lung Injury (ALI) Model

In preclinical models of ALI, BAY-678 has been shown to be effective in mitigating the pathological consequences of excessive HNE activity. While specific details of the in vivo studies with BAY-678 are not extensively published, the efficacy of its successor, BAY 85-8501, in a similar model provides strong evidence for the therapeutic potential of this class of inhibitors. In a murine model of HNE-induced ALI, oral administration of BAY 85-8501 demonstrated a dose-dependent reduction in lung hemorrhage and neutrophil infiltration.

Experimental Protocols

HNE Inhibition Assay (General Protocol)

The potency of HNE inhibitors is typically determined using a biochemical assay that measures the enzymatic activity of HNE in the presence of the inhibitor.

Materials:

-

Human Neutrophil Elastase (HNE)

-

Synthetic chromogenic or fluorogenic HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Test compound (BAY-678)

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound in the assay buffer to generate a range of concentrations.

-

In a microplate, add the HNE enzyme to the assay buffer.

-

Add the diluted test compound to the wells containing the enzyme and incubate for a pre-determined time to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the HNE substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Acute Lung Injury Model (Representative Protocol)

This protocol is based on models used for HNE inhibitors and serves as a representative example.

Animals:

-

Male C57BL/6 mice

Procedure:

-

Anesthetize the mice using an appropriate anesthetic agent.

-

Administer the test compound (e.g., BAY-678) or vehicle control orally at a pre-determined time before the induction of lung injury.

-

Induce acute lung injury by intratracheal instillation of human neutrophil elastase.

-

At a specified time point after injury induction (e.g., 4-24 hours), euthanize the animals.

-

Perform bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs.

-

Analyze the BAL fluid for markers of lung injury and inflammation, such as:

-

Total and differential cell counts (especially neutrophils)

-

Total protein concentration (as a measure of vascular permeability)

-

Hemoglobin concentration (as a measure of hemorrhage)

-

Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6)

-

-

Process lung tissue for histological analysis to assess the degree of tissue damage and inflammation.

Visualizations

HNE Signaling Pathway in COPD

Caption: HNE signaling in COPD pathogenesis and the inhibitory action of BAY-678.

Drug Discovery Workflow for BAY-678

Caption: A generalized workflow for the discovery and development of BAY-678.

Conclusion and Future Directions

BAY-678 represents a significant achievement in the development of potent and selective HNE inhibitors. Its discovery from a dihydropyrimidinone lead scaffold and subsequent characterization have provided a valuable chemical probe for studying the role of HNE in various diseases. While BAY-678 itself did not progress to later stages of clinical development, it paved the way for the development of its successor, BAY 85-8501, which has undergone clinical investigation. The insights gained from the development of BAY-678 continue to inform the design of next-generation HNE inhibitors with improved therapeutic profiles. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of this class of compounds holds promise for the development of effective treatments for a range of debilitating inflammatory conditions.

References

- 1. Neutrophil extracellular trap (NET) formation characterises stable and exacerbated COPD and correlates with airflow limitation | springermedizin.de [springermedizin.de]

- 2. Orchestration of Neutrophil Extracellular Traps (Nets), a Unique Innate Immune Function during Chronic Obstructive Pulmonary Disease (COPD) Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Selectivity Profile of BAY-678 Racemate Against Other Proteases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of BAY-678 racemate, a potent and selective inhibitor of human neutrophil elastase (HNE). The information presented herein is curated for researchers, scientists, and drug development professionals working on protease inhibitors and related therapeutic areas.

Introduction

BAY-678 is a fourth-generation, orally bioavailable, and cell-permeable small molecule inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory and pulmonary diseases.[1][2] Developed as a chemical probe, BAY-678 exhibits high potency and remarkable selectivity for HNE.[1][2] This guide details the selectivity of its racemate against a broad panel of other proteases, providing key quantitative data and the experimental methodologies used for its determination.

Core Selectivity Data

This compound is characterized by its high affinity and specificity for human neutrophil elastase. The key inhibitory values are summarized below:

| Target Enzyme | Parameter | Value | Reference |

| Human Neutrophil Elastase (HNE) | IC50 | 20 nM | [1] |

| Human Neutrophil Elastase (HNE) | Ki | 15 nM |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.

Expanded Selectivity Profile

The selectivity of BAY-678 has been rigorously assessed against a panel of 21 other serine proteases. Across this panel, BAY-678 demonstrated a remarkable lack of inhibitory activity, with IC50 values consistently greater than 30 µM. This signifies a selectivity of over 2,000-fold for HNE compared to the other tested proteases.

The following table summarizes the selectivity of BAY-678 against this panel of serine proteases.

| Protease | IC50 (µM) |

| Cathepsin G | > 30 |

| Porcine Pancreatic Elastase | > 30 |

| Chymotrypsin | > 30 |

| 18 other NE-related enzymes | > 30 |

Note: A complete, itemized list of all 21 tested serine proteases was not available in the public domain at the time of this guide's compilation. The primary source indicates a panel of 21 related serine proteases were tested with no significant inhibition observed.

Species Selectivity

The inhibitory potential of BAY-678 has also been evaluated against neutrophil elastases from other species.

| Species | Enzyme | Ki (nM) |

| Rat | Neutrophil Elastase | 700 |

| Mouse | Neutrophil Elastase | 700 |

The significantly higher Ki values for the rodent orthologs indicate a degree of species-specificity for the human enzyme.

Experimental Protocols

The determination of the inhibitory activity of BAY-678 was performed using a biochemical inhibition assay. The following provides a detailed description of the likely methodology based on the primary literature.

Human Neutrophil Elastase (HNE) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of BAY-678 against human neutrophil elastase.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

This compound, dissolved in DMSO

-

Fluorogenic substrate: MeOSuc-Ala-Ala-Pro-Val-AMC

-

Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at physiological pH (7.4) containing a detergent (e.g., Tween-20 or Triton X-100) to prevent non-specific binding.

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations.

-

Enzyme and Inhibitor Pre-incubation: HNE is pre-incubated with the various concentrations of BAY-678 (or vehicle control) in the wells of a 96-well plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate, MeOSuc-Ala-Ala-Pro-Val-AMC.

-

Kinetic Measurement: The increase in fluorescence, resulting from the cleavage of the AMC group from the substrate by HNE, is monitored over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm).

-

Data Analysis:

-

The initial reaction velocities (rates of fluorescence increase) are calculated for each inhibitor concentration.

-

The percentage of inhibition is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

To determine the inhibition constant (Ki) and the mode of inhibition, enzyme reaction velocities are measured at different substrate concentrations in the presence of various inhibitor concentrations. The data is then plotted using a Dixon plot (1/velocity vs. inhibitor concentration), which for a competitive inhibitor, will yield intersecting lines from which the Ki can be extrapolated.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of HNE inhibition and the general workflow for assessing protease inhibitor selectivity.

Caption: Mechanism of HNE inhibition by BAY-678.

Caption: General workflow for assessing protease inhibitor selectivity.

References

Methodological & Application

Application Notes and Protocols: BAY-678 Racemate for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-678 is a potent, selective, and cell-permeable inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory diseases.[1][2][3][4] As a racemate, BAY-678 offers a valuable tool for in vitro studies aimed at understanding the role of HNE in disease and for the preliminary screening of potential therapeutic agents.[5] These application notes provide detailed protocols for in vitro assays using BAY-678 racemate, summarize its key biochemical data, and illustrate its relevant signaling pathway.

Biochemical Data

This compound is characterized by its high affinity and specificity for human neutrophil elastase.

| Parameter | Value | Notes |

| Target | Human Neutrophil Elastase (HNE) | Also known as ELANE or ELA2. |

| IC50 | 20 nM | The concentration causing 50% inhibition of HNE activity in biochemical assays. |

| Ki | 15 nM | The inhibition constant, indicating high-affinity binding to HNE. |

| Mechanism of Action | Reversible Inhibitor | Forms a reversible complex with the enzyme. |

| Selectivity | >2000-fold selective for HNE | Tested against a panel of 21 other serine proteases with IC50 values > 30 µM for all. |

| Cell Permeability | Yes | Effective in cell-based assays. |

Signaling Pathway